An In-depth Technical Guide to m-PEG16-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
An In-depth Technical Guide to m-PEG16-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of methoxy polyethylene glycol (16 units) N-hydroxysuccinimidyl ester (m-PEG16-NHS ester). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, bioconjugation, and related fields. This document details the key characteristics of m-PEG16-NHS ester, provides structured data for easy reference, and outlines detailed experimental protocols for its use.
Core Concepts: Chemical Structure and Properties
m-PEG16-NHS ester is a heterobifunctional crosslinker that combines a methoxy-terminated polyethylene glycol (PEG) chain with an amine-reactive N-hydroxysuccinimidyl (NHS) ester. The PEG component is a hydrophilic and biocompatible polymer, which, when conjugated to a molecule, can enhance its solubility, stability, and pharmacokinetic profile. The NHS ester group allows for the covalent attachment of the PEG chain to primary amines (-NH2) on proteins, peptides, antibodies, and other biomolecules, forming a stable amide bond.
The chemical structure of m-PEG16-NHS ester consists of a linear PEG chain with 16 ethylene glycol units, capped at one end with a methyl ether group and activated at the other end with an NHS ester.
Key chemical and physical properties of m-PEG16-NHS ester are summarized in the table below:
| Property | Value | References |
| Molecular Formula | C38H71NO20 | [1] |
| Molecular Weight | 862.0 g/mol | [1][2] |
| Purity | Typically >95% | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM. | [1] |
| Storage Conditions | -20°C, desiccated to prevent hydrolysis of the NHS ester. |
Reactivity and Stability
The reactivity of m-PEG16-NHS ester is centered around the NHS ester functional group, which readily reacts with primary amines in a process called acylation or amidation. This reaction is highly efficient and specific under appropriate conditions.
Reaction with Primary Amines
The primary application of m-PEG16-NHS ester is the covalent modification of biomolecules containing primary amines, such as the N-terminus of proteins and the side chain of lysine residues. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
The efficiency of this conjugation reaction is significantly influenced by pH. The optimal pH range for the reaction is typically between 7.2 and 8.5. At lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction rate. At higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired amidation reaction.
Stability and Hydrolysis
The NHS ester group is susceptible to hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is dependent on the pH and temperature of the solution. At pH 7, the half-life of an NHS ester can be several hours, but it decreases to minutes at a pH of 8.6. Therefore, it is crucial to prepare solutions of m-PEG16-NHS ester immediately before use and to control the pH of the reaction mixture to maximize conjugation efficiency.
The following table summarizes the key factors influencing the stability of the NHS ester:
| Factor | Effect on Stability | Recommendations | References |
| pH | Hydrolysis rate increases with increasing pH. | Maintain pH in the optimal range of 7.2-8.5 for conjugation. | |
| Temperature | Higher temperatures accelerate hydrolysis. | Perform reactions at room temperature or on ice to control the reaction rate. | |
| Moisture | Prone to hydrolysis in the presence of water. | Store desiccated at -20°C and equilibrate to room temperature before opening to prevent condensation. |
Applications in Research and Drug Development
The unique properties of m-PEG16-NHS ester make it a versatile tool in various research and therapeutic applications.
Bioconjugation and PEGylation
PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacological properties of therapeutic proteins, peptides, and small molecules. m-PEG16-NHS ester is an effective reagent for this purpose, offering several advantages:
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Increased Solubility: The hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules.
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Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on proteins, reducing their immunogenicity.
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Prolonged Circulation Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, leading to a longer in vivo half-life.
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Improved Stability: PEGylation can protect proteins from proteolytic degradation.
Targeted Drug Delivery
m-PEG16-NHS ester can be used to functionalize the surface of nanoparticles, liposomes, and other drug delivery systems. By conjugating targeting ligands such as antibodies or peptides to the surface of these carriers via the PEG linker, it is possible to achieve targeted delivery of therapeutic agents to specific cells or tissues, thereby enhancing efficacy and reducing off-target side effects.
PROTAC Linker Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. PEG chains, including those derived from m-PEG16-NHS ester, are commonly used as linkers in PROTAC design to modulate the solubility, permeability, and ternary complex formation of the PROTAC molecule.
Experimental Protocols
The following sections provide detailed methodologies for common applications of m-PEG16-NHS ester.
General Protocol for Protein PEGylation
This protocol describes a general procedure for the conjugation of m-PEG16-NHS ester to a protein.
Materials:
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Protein of interest
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m-PEG16-NHS ester
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Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0 (amine-free)
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Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Desalting column or dialysis equipment for purification
Procedure:
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Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
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m-PEG16-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG16-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
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PEGylation Reaction:
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Calculate the desired molar excess of m-PEG16-NHS ester to protein. A 10- to 20-fold molar excess is a common starting point.
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Slowly add the calculated volume of the m-PEG16-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
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Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
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Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
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Purification: Remove unreacted m-PEG16-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer.
Protocol for Nanoparticle Surface Functionalization
This protocol outlines a general method for modifying the surface of amine-functionalized nanoparticles with m-PEG16-NHS ester.
Materials:
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Amine-functionalized nanoparticles
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m-PEG16-NHS ester
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Reaction Buffer: 0.1 M phosphate buffer, pH 7.5-8.0
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Washing Buffer: Deionized water or a suitable buffer
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Anhydrous DMF or DMSO
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Centrifuge
Procedure:
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Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the reaction buffer.
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m-PEG16-NHS Ester Solution Preparation: Prepare a fresh solution of m-PEG16-NHS ester in anhydrous DMF or DMSO.
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Conjugation Reaction:
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Add the m-PEG16-NHS ester solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the nanoparticles should be optimized for the specific application.
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Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
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Washing:
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Centrifuge the nanoparticle suspension to pellet the modified nanoparticles.
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Remove the supernatant containing unreacted linker and byproducts.
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Resuspend the nanoparticle pellet in the washing buffer.
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Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted materials.
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Final Resuspension: Resuspend the final PEGylated nanoparticles in a suitable buffer for storage and further use.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway involving m-PEG16-NHS ester.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This workflow depicts the steps involved in creating an ADC using m-PEG16-NHS ester as a linker to attach a drug to an antibody.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the general mechanism of action for a PROTAC, where a PEG linker, such as one derived from m-PEG16-NHS ester, connects the target protein binder and the E3 ligase ligand.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
m-PEG16-NHS ester is a valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, combined with the beneficial properties of the PEG chain, makes it an ideal reagent for a wide range of applications, from fundamental research in bioconjugation to the development of advanced therapeutics such as ADCs and PROTACs. A thorough understanding of its chemical properties, reactivity, and the optimization of reaction conditions are essential for its successful implementation. This guide provides a solid foundation for the effective use of m-PEG16-NHS ester in various scientific endeavors.
